4-(Tert-butylsulfanyl)aniline 4-(Tert-butylsulfanyl)aniline
Brand Name: Vulcanchem
CAS No.: 16463-18-6
VCID: VC4577460
InChI: InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3
SMILES: CC(C)(C)SC1=CC=C(C=C1)N
Molecular Formula: C10H15NS
Molecular Weight: 181.3

4-(Tert-butylsulfanyl)aniline

CAS No.: 16463-18-6

Cat. No.: VC4577460

Molecular Formula: C10H15NS

Molecular Weight: 181.3

* For research use only. Not for human or veterinary use.

4-(Tert-butylsulfanyl)aniline - 16463-18-6

Specification

CAS No. 16463-18-6
Molecular Formula C10H15NS
Molecular Weight 181.3
IUPAC Name 4-tert-butylsulfanylaniline
Standard InChI InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3
Standard InChI Key RIVJAEWJKBJWRF-UHFFFAOYSA-N
SMILES CC(C)(C)SC1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Characteristics

4-(Tert-butylsulfanyl)aniline has the molecular formula C₁₀H₁₅NS and a molecular weight of 181.3 g/mol . The tert-butylsulfanyl group introduces significant steric hindrance and electron-donating effects, influencing the compound’s reactivity and intermolecular interactions. Key identifiers include:

PropertyValueSource
CAS Registry Number16463-18-6
Molecular FormulaC₁₀H₁₅NS
Molecular Weight181.3 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
AppearanceLikely liquid or low-melting solid (inferred from analogs)

The absence of detailed physical property data in literature underscores the need for further experimental characterization.

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis protocol for 4-(tert-butylsulfanyl)aniline is documented in the provided sources, its preparation likely follows methods analogous to other para-substituted anilines. A plausible route involves:

  • Thiolation of Aniline: Reaction of 4-iodoaniline with tert-butylthiol (HS-C(CH₃)₃) under Ullmann coupling conditions, utilizing a copper catalyst .

  • Nucleophilic Aromatic Substitution: Substitution of a nitro or halogen group at the para position of nitrobenzene with tert-butylthiol, followed by reduction to the amine.

These methods align with strategies for introducing sulfur-containing groups into aromatic systems, though yield optimization and purification steps remain unexplored for this specific compound.

Reactivity Profile

The tert-butylsulfanyl group’s electron-donating nature activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to the existing substituent. Key reactions may include:

  • Acetylation: Formation of acetanilide derivatives under standard conditions (e.g., acetic anhydride).

  • Diazo Coupling: Generation of azo dyes via diazotization and coupling with electron-rich aromatics.

  • Oxidation: Potential oxidation of the sulfide to sulfoxide or sulfone derivatives, altering electronic properties.

Research Gaps and Future Directions

  • Physicochemical Characterization: Determination of melting/boiling points, solubility, and spectral data (IR, NMR, MS) is essential for standardizing protocols.

  • Biological Screening: Evaluation of antimicrobial, antifungal, or anticancer activity could reveal therapeutic potential.

  • Catalytic Applications: Exploration as a ligand in transition metal catalysis, leveraging sulfur’s coordinative ability.

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